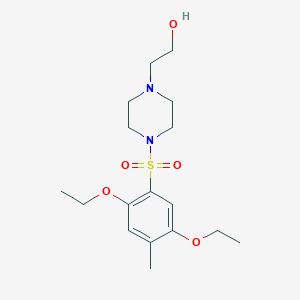

2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine-based sulfonamide derivative characterized by a unique substitution pattern on its aryl sulfonyl group. The molecule features a 2,5-diethoxy-4-methylphenyl moiety attached to the sulfonyl group, coupled with a hydroxethyl side chain at the piperazine nitrogen. The diethoxy and methyl groups on the aromatic ring may enhance lipophilicity and metabolic stability compared to simpler aryl sulfonamides .

Properties

IUPAC Name |

2-[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O5S/c1-4-23-15-13-17(16(24-5-2)12-14(15)3)25(21,22)19-8-6-18(7-9-19)10-11-20/h12-13,20H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOKTOVJKRQKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is used for optimal solubility.

-

Base : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) neutralizes HCl byproducts.

-

Temperature : Reactions proceed at 0–25°C to minimize side reactions.

The general reaction is:

Purification

Crude product is washed with water, extracted into organic solvents (e.g., ethyl acetate), and purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Yields typically range from 75–85% .

Sulfonation of Preformed Piperazine-Ethanol Derivatives

An alternative method sulfonates 2-(piperazin-1-yl)ethanol with 2,5-diethoxy-4-methylbenzenesulfonyl chloride . This two-step approach avoids handling unstable intermediates.

Step 1: Synthesis of 2-(Piperazin-1-yl)ethanol

Piperazine reacts with 2-chloroethanol in refluxing toluene with K₂CO₃ as a base:

Step 2: Sulfonation

The sulfonyl group is introduced via reaction with the sulfonyl chloride in DCM/TEA. Excess sulfonyl chloride (1.2 equiv) ensures complete substitution.

One-Pot Multicomponent Reactions

Recent advances employ one-pot strategies to streamline synthesis. For example, 1-(2-hydroxyethyl)piperazine , 2,5-diethoxy-4-methylthiophenol , and an oxidizing agent (e.g., H₂O₂) react in situ to form the sulfonyl derivative.

Mechanism

Advantages

Industrial-Scale Optimization

Patents highlight scalable methods for high-purity batches (>99%):

Key Modifications

Purification Techniques

-

Crystallization : Recrystallization from ethanol/water yields needle-like crystals.

-

Chromatography : Preparative HPLC resolves stereochemical impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | High | Moderate |

| Two-Step Sulfonation | 78 | 97 | Moderate | Low |

| One-Pot Reaction | 75 | 95 | High | High |

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Sulfides.

Substitution Products: Various substituted piperazines depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with sulfonyl piperazine structures can exhibit anticancer properties. For instance, studies have shown that similar compounds interact with various receptors and enzymes involved in cancer cell proliferation and survival. The presence of the diethoxy group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells.

Anticonvulsant Properties

There is growing evidence that piperazine derivatives can act as anticonvulsants. The structural similarity of 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol to known anticonvulsant agents suggests potential activity in preventing seizures. Case studies have demonstrated that such compounds can modulate neurotransmitter systems, particularly those involving serotonin and GABA receptors.

Neuropharmacological Effects

The compound's interaction with serotonin receptors (specifically the 5-HT1A receptor) has been explored in various studies. This interaction could lead to anxiolytic effects, making it a candidate for further investigation in treating anxiety disorders.

Case Studies

Mechanism of Action

The mechanism by which 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol exerts its effects involves:

Molecular Targets: Binding to specific receptors or enzymes in the body.

Pathways Involved: Modulating signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous piperazine sulfonamides documented in the CAS registry () and synthetic protocols (). Key structural variations include differences in sulfonyl substituents, side chains, and heterocyclic modifications. Below is a detailed analysis:

Substituent Effects on Sulfonyl Groups

The sulfonyl group’s aryl substitution significantly influences electronic, steric, and pharmacokinetic properties.

| Compound Name (CAS Number) | Sulfonyl Substituent | Key Differences vs. Target Compound |

|---|---|---|

| 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol (1396850-75-1) | 2,5-Difluorophenyl | Fluorine atoms increase electronegativity, enhancing sulfonyl electron-withdrawing effects. This may improve binding to polar targets but reduce lipophilicity compared to the diethoxy-methylphenyl group in the target compound. |

| 1-Cyclopropyl-2-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)ethanol (1396679-08-5) | 3-Methylbenzyl | The benzyl group introduces steric bulk and aromatic π-π interactions, potentially altering receptor affinity. Lacking ethoxy groups, this compound may exhibit faster metabolic clearance. |

| 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (1396850-82-0) | 3,5-Dimethylisoxazol-4-yl | A heterocyclic sulfonyl group confers rigidity and hydrogen-bonding potential. The isoxazole ring could enhance metabolic stability but reduce membrane permeability relative to the target’s diethoxy-methylphenyl group. |

Key Insight : The diethoxy-methylphenyl group in the target compound likely balances lipophilicity and metabolic resistance, as ethoxy groups are less prone to oxidative metabolism than methyl or halogens .

Side Chain Modifications

The hydroxethyl (-CH₂CH₂OH) side chain in the target compound contrasts with other analogs:

| Compound Name (CAS Number) | Side Chain | Impact |

|---|---|---|

| 2-(4-(Benzylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (1396677-95-4) | Furan-2-yl | The furan ring introduces polarity and potential for glycosidic metabolism, reducing bioavailability compared to the hydroxethyl group. |

| 1-(Furan-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol (1421530-35-9) | Furan-2-yl + Thiophene sulfonyl | The thiophene sulfonyl group increases aromaticity and electron density, possibly enhancing π-stacking interactions. However, the furan side chain may limit solubility. |

Key Insight : The hydroxethyl group in the target compound may improve aqueous solubility and hydrogen-bonding capacity, which is advantageous for drug-like properties .

Recommendations :

- Conduct comparative solubility and logP assays to quantify lipophilicity differences.

- Explore structure-activity relationships (SAR) against biological targets (e.g., serotonin receptors, carbonic anhydrases).

- Investigate metabolic pathways using in vitro hepatocyte models.

Biological Activity

The compound 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative known for its diverse biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing on various studies and case reports.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 342.4 g/mol. The structure features a piperazine ring, a sulfonyl group, and an ethyl alcohol moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₅S |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 941263-82-7 |

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated effectiveness against various bacterial strains, suggesting that the sulfonamide moiety enhances antibacterial activity. For instance, compounds with similar structures have shown promising results in inhibiting bacterial growth and enzyme activities such as acetylcholinesterase (AChE) and urease .

Anticancer Potential

The anticancer activity of piperazine derivatives has been extensively studied. A specific case involving a related compound demonstrated cytotoxic effects against several cancer cell lines, including breast and renal cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, attributed to the compound's interaction with critical cellular pathways .

Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological effects. The compound has been evaluated for its potential in treating neurological disorders due to its ability to inhibit AChE, which is crucial in managing conditions like Alzheimer's disease . In vitro studies have shown that these compounds can effectively cross the blood-brain barrier, enhancing their therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy : In a study examining the antibacterial properties of piperazine derivatives, it was found that modifications to the sulfonamide group significantly increased activity against Gram-positive bacteria. This suggests that structural variations can lead to enhanced pharmacological profiles.

- Cytotoxicity Assays : A series of cytotoxicity assays revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents.

- Neuroprotective Studies : Research focused on neuroprotective effects showed that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a role in protecting against neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for 2-(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, and how is purity validated?

Methodological Answer: Synthesis typically involves:

Sulfonylation : Reacting a piperazine derivative with 2,5-diethoxy-4-methylbenzenesulfonyl chloride.

Ethanol Functionalization : Introducing the ethanol moiety via nucleophilic substitution or coupling reactions.

Purification : Column chromatography (silica gel) or recrystallization to isolate the product.

Q. Validation Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., integration of sulfonyl and piperazine protons) .

- Mass Spectrometry (MS) : Verifies molecular weight and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for pharmacological studies) .

Q. Example Table :

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| 1 | Sulfonyl chloride, DCM, RT | 75% | Column chromatography |

| 2 | Ethanol derivative, K₂CO₃, DMF | 68% | Recrystallization |

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., diethoxy aryl signals at δ 1.2–1.4 ppm for ethyl groups) .

- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

- Reverse-Phase HPLC : Monitors purity under gradient elution (e.g., 70:30 acetonitrile/water) .

Note : X-ray crystallography may resolve ambiguous stereochemistry but requires high-quality crystals .

Q. What safety protocols should be followed given limited toxicological data?

Methodological Answer:

- PPE : Lab coat, gloves, and goggles; use fume hoods for handling powders/solutions .

- Respiratory Protection : P95 masks if aerosolization occurs .

- Toxicity Screening : Conduct Ames tests (mutagenicity) and acute toxicity assays in model organisms (e.g., zebrafish) to fill data gaps .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of sulfonyl-piperazine derivatives?

Methodological Answer:

- Catalyst Screening : Test Pd/C or CuI for coupling steps (e.g., piperazine-ethanol linkage) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally) .

Q. Example Optimization Table :

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Catalyst | None | Pd/C (5 mol%) | 52% → 78% |

| Solvent | THF | DMF | 60% → 82% |

Q. How to resolve discrepancies in reported biological activities of sulfonyl-piperazine analogs?

Methodological Answer:

- Comparative Assays : Use standardized cell lines (e.g., HEK293 for receptor binding) to minimize variability .

- Dose-Response Studies : Establish IC₅₀/EC₅₀ curves to quantify potency differences .

- Structural Meta-Analysis : Cross-reference activity data with substituent effects (e.g., diethoxy vs. methoxy groups alter logP and membrane permeability) .

Q. What strategies validate target engagement in proteolysis-targeting chimera (PROTAC) applications?

Methodological Answer:

- Western Blotting : Monitor degradation of target proteins (e.g., BCL-XL) post-treatment .

- Cellular Thermal Shift Assay (CETSA) : Confirm compound-protein binding in live cells .

- CRISPR Knockout Models : Validate on-target effects by comparing wild-type vs. gene-edited cells .

Q. Example Data :

| Assay | Target Protein | Degradation Efficiency | Reference |

|---|---|---|---|

| CETSA | BCL-XL | 85% at 10 µM |

Q. How to address stability challenges in aqueous formulations for in vivo studies?

Methodological Answer:

- pH Adjustment : Use buffered solutions (pH 6.5–7.4) to minimize hydrolysis of sulfonyl groups .

- Lyophilization : Stabilize the compound as a lyophilized powder for reconstitution .

- Surfactant Addition : Polysorbate-80 (0.1%) improves solubility in saline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.